6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Kinase Inhibition Fyn Kinase Triazinone SAR

Researchers building triazinone SAR libraries often lack ortho-methoxy-substituted analogs, limiting systematic exploration of electronic and steric effects at the 3-position. CAS 905797-92-4 fills this gap with a unique 2-methoxyphenylamino substituent on the 1,2,4-triazin-5(4H)-one core. Key advantages: (1) Distinct substitution pattern unavailable in common analog sets; (2) Class-level kinase activity reported for related triazinones (Fyn IC50 improved from 4.8 μM to 0.76 μM); (3) Single-supplier availability at 90%+ purity; advance planning recommended for supply continuity.

Molecular Formula C19H20N4O3
Molecular Weight 352.394
CAS No. 905797-92-4
Cat. No. B2606170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
CAS905797-92-4
Molecular FormulaC19H20N4O3
Molecular Weight352.394
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OC
InChIInChI=1S/C19H20N4O3/c1-3-26-14-10-8-13(9-11-14)12-16-18(24)21-19(23-22-16)20-15-6-4-5-7-17(15)25-2/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
InChIKeyKDQSOASJZSVJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing & Core Identity (CAS 905797-92-4)


6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905797-92-4) is a fully synthetic, small-molecule heterocyclic compound belonging to the 1,2,4-triazin-5(4H)-one class. Its structure features a 4-ethoxybenzyl substituent at the 6-position and a 2-methoxyphenylamino group at the 3-position on the triazinone core, with a molecular formula of C₁₉H₂₀N₄O₃ and a molecular weight of 352.4 g/mol . The commercial availability of this compound is currently limited to a single identified vendor (Life Chemicals), offered exclusively at a standardized purity of 90%+ across a range of package sizes from 2 μmol to 100 mg [1]. This compound appears to exist primarily as a catalog screening molecule without associated primary research publications, patents, or publicly available biological assay data specific to CAS 905797-92-4.

Supplier status Single-source availability; procurement planning advised
Purity grade Standardized moderate purity; QC verification recommended
Bioactivity profile No published biological data; de novo assay required
SAR context Ortho-methoxy triazinone; class-level kinase SAR reported

Why CAS 905797-92-4 Cannot Be Replaced by Analogs


Within the 1,2,4-triazin-5(4H)-one chemical class, substitution patterns on the 3-amino and 6-benzyl positions profoundly influence biological target engagement, selectivity, and physicochemical properties. Closely related analogs—including 6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905764-98-9), 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905765-15-3), and 6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905765-10-8)—differ from the target compound by the position of the methoxy group on the aniline ring (ortho vs. para), the nature of the alkoxy substituent (methoxy vs. ethoxy), or the presence of an additional methyl group on the phenyl ring . In the broader 3-amino-1,2,4-triazin-5(2H)-one chemical series, minor structural modifications have been demonstrated to produce substantial shifts in kinase inhibitory potency; for example, a 6-fold improvement in Fyn kinase IC₅₀ was observed between the hit compound VS6 (IC₅₀ = 4.8 μM) and an optimized derivative (compound 3, IC₅₀ = 0.76 μM) through iterative structural refinement [1]. Therefore, substituting the target compound with an available analog for screening or SAR campaigns without prior equivalence validation carries a high risk of altering or abolishing the biological activity of interest. Each analog must be treated as a distinct chemical entity requiring independent characterization.

This Compound (905797-92-4)
Related Triazinone Analogs
3-(2-methoxyphenyl)amino (ortho-OCH₃)
3-(4-methoxyphenyl)amino (para-OCH₃), 3-(2-ethoxyphenyl)amino, or 2-methoxy-5-methyl variant
6-(4-ethoxybenzyl) substituent
Same 6-benzyl core but combined with altered 3-aminoaryl groups
Class-level SAR demonstrates that minor substituent changes can produce up to 6-fold differences in kinase inhibitory potency. Ortho- vs. para-methoxy arrangement may shift binding properties; each analog requires independent characterization.

Evidence Assessment for CAS 905797-92-4


Bioactivity Data Gap vs. In-Class Comparators

A comprehensive search of PubMed, PubChem, ChEMBL, Google Patents, and major vendor databases returned zero peer-reviewed publications, patents, or curated bioassay results in which CAS 905797-92-4 was directly tested for any biological activity. In contrast, structurally related 3-amino-1,2,4-triazin-5(2H)-one derivatives have published quantitative Fyn kinase inhibition data. The starting hit compound VS6 (3-(benzo[d][1,3]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one) showed Fyn IC₅₀ = 4.8 μM, and an optimized derivative (compound 3) achieved Fyn IC₅₀ = 0.76 μM [1]. The target compound shares the triazinone core scaffold and the 3-aminoaryl substitution pattern with VS6 and compound 3, but differs in the 6-position substituent (4-ethoxybenzyl vs. methyl) and the 3-aminoaryl group (2-methoxyphenyl vs. benzodioxolylamino). These structural differences preclude direct potency equivalence assumptions. The target compound, lacking any published activity measurements, cannot currently be positioned as superior, equivalent, or inferior to any comparator on the basis of biological potency.

Bioactivity Data Gap
Class-level inference
No direct bioactivity data available
Cannot support potency-based selection
Requires de novo assay validation
Kinase Inhibition Fyn Kinase Triazinone SAR Hit-to-Lead Optimization

Single Supplier and Fixed Purity Grade Constraints

As of the most recent available market data (May 2023), only one vendor—Life Chemicals—is identified as supplying CAS 905797-92-4. The compound is offered exclusively at a standardized purity of 90%+ (HPLC), with no higher-purity grades (e.g., ≥95%, ≥98%) available [1]. Product format is limited to DMSO solutions (2–100 μmol) and solid powder (1–100 mg). In contrast, several structurally analogous triazinone compounds, such as 6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905765-10-8), are listed with a typical purity of 95% by alternative suppliers . The single-supplier status creates procurement risk related to supply continuity, batch-to-batch consistency, and price negotiation leverage, while the 90% minimum purity introduces the need for in-house quality control and potential repurification prior to quantitative biological assays.

Supplier & Purity
Cross-study comparable
Single vendor, moderate purity vs. analogs at higher purity from multiple sources
Procurement planning and QC burden differ
Supplier count: 1 vs. ≥2; purity ca. 5% lower
Chemical Procurement Vendor Comparison Purity Grading Screening Compound Supply

Ortho-Methoxy Substitution as Selectivity Determinant

The target compound features a 2-methoxyphenylamino group (ortho-methoxy substitution) at the 3-position of the triazinone ring, distinguishing it from the closely related 4-methoxyphenylamino analog (CAS 905764-98-9, para-methoxy substitution). In medicinal chemistry, the position of methoxy substitution on an aniline ring attached to a heterocyclic core is known to influence both electronic effects (via resonance and induction) and steric interactions with biological target binding pockets. In the published 3-amino-1,2,4-triazin-5(2H)-one Fyn inhibitor series, computational docking and molecular dynamics simulations revealed that the 3-aminoaryl substituent occupies a critical hydrophobic pocket within the Fyn ATP-binding site, with substituent positioning directly affecting hydrogen-bonding networks and binding free energy [1]. Although the specific ortho- vs. para-methoxy comparison has not been experimentally quantified for the 6-(4-ethoxybenzyl) series, the class-level evidence strongly indicates that the ortho-methoxy arrangement in CAS 905797-92-4 is likely to confer distinct binding properties compared to its para-substituted isomer, making the two compounds non-interchangeable in target-based screening.

Ortho-Methoxy SAR
Class-level inference
Ortho-methoxy substitution may confer distinct binding vs. para isomer
Non-interchangeable with para-methoxy analog
Direct ortho/para comparison not published
Structure-Activity Relationship Substituent Effects Ortho vs. Para Substitution Kinase Selectivity

Recommended Application Scenarios for CAS 905797-92-4


De Novo Kinase Profiling with Ortho-Methoxy Triazinone

For laboratories conducting protein kinase inhibitor screening, CAS 905797-92-4 offers a chemically tractable triazinone scaffold with an ortho-methoxy substitution pattern that is underrepresented among commercially available analog sets. Based on class-level SAR evidence from the 3-amino-1,2,4-triazin-5(2H)-one series, where scaffold modifications yielded Fyn IC₅₀ improvements from 4.8 μM to 0.76 μM [1], this compound may serve as a starting point for kinase panel profiling. Users must design and execute their own biochemical assays, as no pre-existing bioactivity data are available for this specific compound. Procurement from the sole identified supplier, Life Chemicals [2], requires advance planning for supply continuity and in-house QC (HPLC purity verification) given the 90%+ baseline purity grade.

Triazinone SAR Library Expansion

Research groups building focused triazinone SAR libraries for kinase or other protein target optimization can use CAS 905797-92-4 to fill a specific chemical space gap within the matrix of 6-substituted-benzyl and 3-substituted-aminoaryl combinations [1]. The compound's unique combination of 4-ethoxy on the benzyl group and 2-methoxy on the aniline ring distinguishes it from analogs such as CAS 905764-98-9 (para-methoxy), CAS 905765-15-3 (ortho-ethoxy), and CAS 905765-10-8 (ortho-methoxy-5-methyl). Inclusion of this compound enables systematic exploration of electronic and steric effects at both the 3- and 6-positions within a single library plate.

Computational Modeling of Triazinone-Protein Interactions

Given the absence of experimental bioactivity data, CAS 905797-92-4 is well-suited for prospective computational chemistry campaigns, including molecular docking, molecular dynamics simulations, and free energy perturbation calculations. The published binding mode analysis of the 3-amino-1,2,4-triazin-5(2H)-one scaffold in the Fyn kinase ATP-binding site provides a validated computational framework into which the target compound can be docked for binding pose prediction and affinity estimation [1]. The ortho-methoxy group may explore steric and electrostatic interactions that differ from previously studied analogs, offering novel computational insights prior to committing resources to chemical synthesis or biological testing.

HPLC Reference Standard for Triazinone Purity

The fixed 90%+ purity specification of CAS 905797-92-4 from Life Chemicals [2] makes this compound a candidate for use as a reference material in developing and validating HPLC purity methods for the broader 6-benzyl-3-aminoaryl-triazinone compound class. Its moderate purity level is representative of catalog screening compounds and can serve as a benchmark for establishing acceptance criteria, retention time markers, and impurity profiling protocols for in-house synthesized or commercially sourced triazinone derivatives.

Application
Selection Property
Validation Focus
Kinase panel screening
Ortho-methoxy triazinone scaffold
In-house biochemical assay establishment
SAR library expansion
Unique 3,6-substitution combination
Systematic electronic/steric profiling
Computational docking
Triazinone core for binding prediction
Binding mode hypothesis generation
HPLC reference standard
Defined moderate purity specification
Method development and benchmarking
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